

Introduction: The Significance of Stereoisomerism in Piperazine Scaffolds

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Compound of Interest

Compound Name: *cis*-1,2,6-Trimethylpiperazine dihydrochloride

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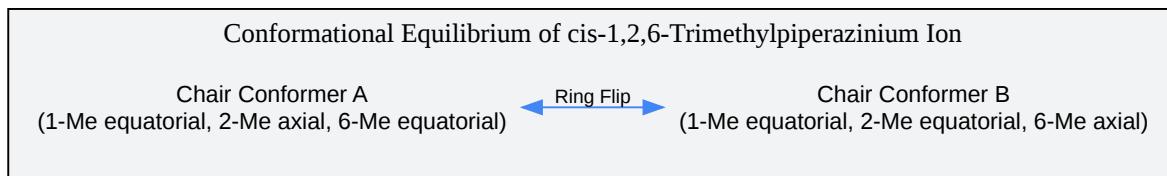
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.^[1] The biological activity of piperazine derivatives is often exquisitely dependent on their three-dimensional structure.^{[2][3]} Subtle changes in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activity.^[2] The introduction of chiral centers, as in the case of *cis*-1,2,6-trimethylpiperazine, imparts a defined stereochemistry that can profoundly influence receptor binding, metabolic stability, and overall pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed exploration of the stereochemical nuances of **cis-1,2,6-trimethylpiperazine dihydrochloride** (CAS Number: 119539-61-5), a molecule with fixed chirality that offers a rigidified framework for drug design.^[4]

Conformational Analysis of the *cis*-1,2,6-Trimethylpiperazine Ring

The stereochemistry of *cis*-1,2,6-trimethylpiperazine is best understood by analogy to disubstituted and trisubstituted cyclohexanes.^{[5][6]} The piperazine ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain.^[7] In this conformation, substituents can occupy either axial or equatorial positions. For *cis*-1,2,6-trimethylpiperazine, the "cis" designation indicates that the methyl groups at the 2 and 6 positions are on the same side of the ring relative to each other.

The N1-methyl group introduces an additional substituent. The conformational equilibrium of the free base is dynamic, involving both ring inversion and nitrogen inversion. However, in the dihydrochloride salt, protonation of the two nitrogen atoms effectively locks the conformation by preventing nitrogen inversion and significantly raising the barrier to ring inversion.

The most stable chair conformation of the cis-1,2,6-trimethylpiperazinium ion will be the one that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions.^[5] In the case of the cis-2,6-dimethyl substitution pattern, one methyl group will be in an axial position and the other in an equatorial position in one chair form. Upon ring flip, their positions are reversed. The N1-methyl group will preferentially occupy an equatorial position to minimize steric hindrance. Therefore, the conformational equilibrium will be a mixture of two chair conformers, with the predominant conformer having the N1-methyl group in an equatorial position.



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Caption: Conformational equilibrium of the cis-1,2,6-trimethylpiperazinium ion.

Stereoselective Synthesis of cis-1,2,6-Trimethylpiperazine

The synthesis of cis-2,6-disubstituted piperazines has been a subject of considerable research, with several stereoselective methods developed.^{[8][9]} A plausible synthetic route to cis-1,2,6-trimethylpiperazine can be adapted from these established methodologies. One such approach involves the reductive cyclization of a dioxime precursor, which has been shown to predominantly yield the cis-isomer.^[10]

The proposed synthetic pathway would begin with the appropriate diketone, which is then converted to a dioxime. Subsequent catalytic hydrogenation of the dioxime would lead to the formation of the piperazine ring. The stereochemical outcome, favoring the cis product, is

attributed to the delivery of hydrogen from the less sterically hindered face of the C=N double bonds in the cyclic intermediate.[10] The final step would be the N-methylation of the resulting cis-2,6-dimethylpiperazine.



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Caption: Proposed synthetic workflow for cis-1,2,6-trimethylpiperazine.

Spectroscopic Characterization: A Predictive Analysis

While specific experimental spectra for **cis-1,2,6-trimethylpiperazine dihydrochloride** are not readily available in the public domain, a predictive analysis based on closely related structures and fundamental principles of NMR spectroscopy can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic molecules. For **cis-1,2,6-trimethylpiperazine dihydrochloride**, both ^1H and ^{13}C NMR spectra would provide key information.

^1H NMR: The proton NMR spectrum is expected to be complex due to the locked chair conformation and the presence of multiple chiral centers. The chemical shifts and coupling constants of the ring protons would be diagnostic of their axial or equatorial orientation. Protons in axial positions typically resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constants between adjacent protons (vicinal coupling) are also dependent on the dihedral angle, with larger couplings observed for axial-axial interactions compared to axial-equatorial or equatorial-equatorial interactions.

^{13}C NMR: The carbon NMR spectrum of cis-2,6-dimethylpiperazine is known, and can serve as a basis for predicting the spectrum of the trimethyl derivative.[11] The introduction of the N-methyl group would cause a downfield shift of the adjacent ring carbons (C2 and C6) and the

N-methyl carbon itself would appear as a distinct signal. The chemical shifts of the C2 and C6 methyl groups would also be influenced by their axial or equatorial disposition.

Assignment	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)	Rationale for Prediction
N1-CH ₃	~2.8-3.2	~40-45	Typical range for N-methyl groups in piperazinium salts.
C2-H, C6-H	~3.0-3.6	~50-55	Deshielded by adjacent nitrogen atoms.
C3-H ₂ , C5-H ₂	~3.2-3.8	~45-50	Methylene protons adjacent to nitrogen.
C2-CH ₃ , C6-CH ₃	~1.2-1.6	~15-20	Typical range for methyl groups on a saturated ring.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **cis-1,2,6-Trimethylpiperazine Dihydrochloride**.

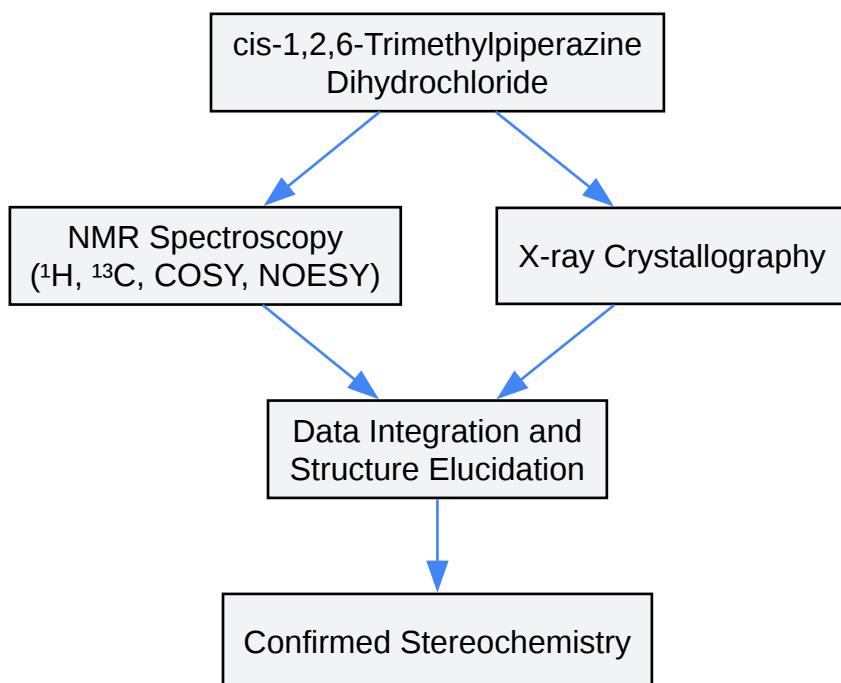
X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[12] For **cis-1,2,6-trimethylpiperazine dihydrochloride**, an X-ray crystal structure would unequivocally confirm the *cis* relationship between the C2 and C6 methyl groups, establish the chair conformation of the piperazine ring, and detail the precise bond lengths, bond angles, and torsional angles.[13] Furthermore, it would reveal the hydrogen-bonding network between the piperazinium cations and the chloride anions, which is crucial for understanding the crystal packing and solid-state properties.[14][15]

Experimental Protocols for Stereochemical Verification

Protocol 1: NMR Spectroscopic Analysis

- Sample Preparation: Dissolve approximately 10 mg of **cis-1,2,6-trimethylpiperazine dihydrochloride** in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Note the chemical shifts, multiplicities, and coupling constants of all signals.
- ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum (proton-decoupled).
- 2D NMR Acquisition (COSY & NOESY):
 - Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and confirm the connectivity within the molecule.
 - Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons. This is particularly useful for confirming the cis stereochemistry by observing NOEs between the axial C2-methyl group and the axial protons on the same face of the ring.
- Data Analysis: Integrate all spectroscopic data to assign all proton and carbon signals and confirm the relative stereochemistry.



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Caption: Workflow for the stereochemical characterization of **cis-1,2,6-trimethylpiperazine dihydrochloride**.

Protocol 2: Single-Crystal X-ray Diffraction

- Crystallization: Grow single crystals of **cis-1,2,6-trimethylpiperazine dihydrochloride** suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., methanol/diethyl ether).
- Crystal Mounting: Select a well-formed crystal and mount it on a goniometer head.
- Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
- Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
- Structural Analysis: Analyze the final crystal structure to determine the molecular conformation, stereochemistry, and intermolecular interactions.

Conclusion: Implications for Drug Development

The defined and rigid stereochemistry of **cis-1,2,6-trimethylpiperazine dihydrochloride** makes it a valuable building block for the synthesis of novel drug candidates. The fixed orientation of the methyl groups can be exploited to achieve selective interactions with biological targets and to fine-tune the physicochemical properties of the parent molecule. A thorough understanding and unambiguous confirmation of its stereochemistry are paramount for rational drug design and the development of safe and effective therapeutics. The methodologies and predictive analyses outlined in this guide provide a comprehensive framework for researchers working with this and related chiral piperazine derivatives.

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